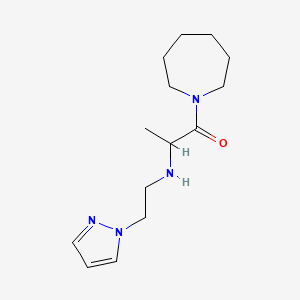![molecular formula C15H21FN2O B7571974 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as FPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPBM is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The activation of this receptor has been implicated in the regulation of reward, motivation, and emotional processing. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide acts as an antagonist of the dopamine D3 receptor, which means that it blocks the binding of dopamine to this receptor. This leads to a decrease in the activation of the mesolimbic and mesocortical pathways, which has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which means that it has minimal off-target effects. The antagonism of the dopamine D3 receptor by 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to lead to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This has been proposed as a potential mechanism for the therapeutic effects of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in disorders such as schizophrenia and drug addiction.
実験室実験の利点と制限
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has several advantages as a research tool. It has a high affinity and selectivity for the dopamine D3 receptor, which means that it can be used to study the function of this receptor in various biological systems. However, 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide also has some limitations. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. This makes it difficult to assess its suitability for use in animal models or clinical trials.
将来の方向性
There are several future directions for research on 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to fully characterize the pharmacokinetic properties of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and to assess its safety and efficacy in animal models and clinical trials. Other future directions include the development of new synthetic routes for 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and the identification of new targets for this compound.
合成法
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been reported in several research articles, and various modifications to the synthetic route have also been proposed.
科学的研究の応用
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of several disorders, including schizophrenia, Parkinson's disease, and drug addiction. 4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have high affinity and selectivity for the dopamine D3 receptor, and it has been proposed as a potential therapeutic agent for these disorders.
特性
IUPAC Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(2)18-8-7-12(10-18)9-17-15(19)13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSHIBWWXWSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)




![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)



![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)


![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)